molecular formula C16H15ClN2O3S B10965978 N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide

N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide

Cat. No.: B10965978
M. Wt: 350.8 g/mol
InChI Key: MDWLZYIJCPQIOT-UHFFFAOYSA-N
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Description

N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminophenylcyclopropanecarboxamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Chlorobenzenesulfonamido)phenyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)sulfonylamino]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H15ClN2O3S/c17-14-6-1-2-7-15(14)23(21,22)19-13-5-3-4-12(10-13)18-16(20)11-8-9-11/h1-7,10-11,19H,8-9H2,(H,18,20)

InChI Key

MDWLZYIJCPQIOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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